

Application Note: HPLC Method for Purity Assessment of Disperse Orange 62

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Compound of Interest

Compound Name: Disperse orange 62

Cat. No.: B12361856

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Introduction

Disperse Orange 62 (C.I. 11239) is a monoazo disperse dye used in the textile industry for dyeing synthetic fibers such as polyester. The purity of this dye is critical for ensuring consistent and reproducible dyeing results, as well as for meeting regulatory standards regarding impurities. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of dyes by separating the main component from any impurities or degradation products.^{[1][2]} This application note details a reversed-phase HPLC (RP-HPLC) method for the quantitative purity assessment of **Disperse Orange 62**.

Principle

The method employs a reversed-phase C18 column with a gradient elution of a buffered organic mobile phase. The separation is based on the differential partitioning of the dye and its impurities between the nonpolar stationary phase and the polar mobile phase. A Diode Array Detector (DAD) is used for the detection and quantification of **Disperse Orange 62** and any impurities, typically by monitoring the absorbance at the dye's maximum wavelength (λ_{max}).^[3]

Experimental Protocols

Materials and Reagents

- **Disperse Orange 62** Reference Standard: (Purity \geq 98%)
- **Disperse Orange 62** Sample: (For purity assessment)

- Acetonitrile: HPLC grade
- Methanol: HPLC grade
- Ammonium Acetate: Analytical grade
- Water: HPLC grade or ultrapure water
- Formic Acid: Analytical grade (for pH adjustment)

Instrumentation and Chromatographic Conditions

- HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with formic acid.
- Mobile Phase B: Acetonitrile
- Gradient Elution:

Time (min)	% Mobile Phase B
0.0	40
20.0	95
25.0	95
25.1	40

| 30.0 | 40 |

- Flow Rate: 1.0 mL/min
- Column Temperature: 35°C
- Injection Volume: 10 µL

- Detection Wavelength: The λ_{max} of **Disperse Orange 62** (approximately 450-480 nm, to be determined by scanning the reference standard). Data will also be collected across a broader spectral range (e.g., 200-700 nm) to detect impurities with different absorption maxima.

Preparation of Solutions

- Reference Standard Solution (100 $\mu\text{g/mL}$): Accurately weigh 10 mg of the **Disperse Orange 62** reference standard and dissolve it in 100 mL of methanol. This serves as the stock solution. Further dilute to the desired concentration with the initial mobile phase composition (40% Acetonitrile / 60% Mobile Phase A).
- Sample Solution (100 $\mu\text{g/mL}$): Accurately weigh 10 mg of the **Disperse Orange 62** sample and prepare it in the same manner as the reference standard solution.
- Blank Solution: Methanol or the initial mobile phase composition.

Analytical Procedure

- Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
- Inject the blank solution to ensure that there are no interfering peaks from the solvent or the system.
- Inject the reference standard solution to determine the retention time and peak area of the main component.
- Inject the sample solution to be analyzed.
- After each run, allow the column to re-equilibrate at the initial conditions.

Calculation of Purity

The purity of the **Disperse Orange 62** sample is determined by the area percent method. The percentage purity is calculated as follows:

$$\% \text{ Purity} = (\text{Area of the main peak} / \text{Total area of all peaks}) \times 100$$

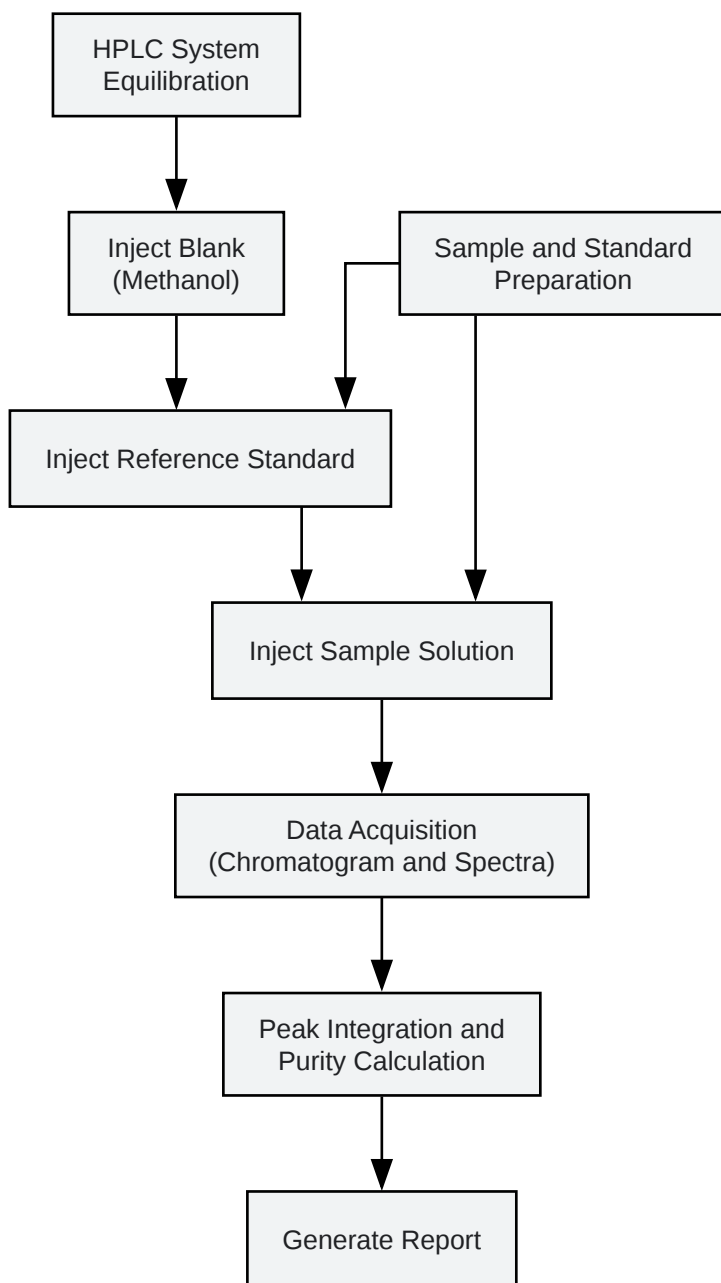
Data Presentation

The following table summarizes hypothetical results from the purity assessment of a batch of **Disperse Orange 62**.

Peak No.	Retention Time (min)	Peak Area	Area %	Identification
1	4.2	15,234	0.5	Impurity 1
2	8.9	2,985,678	98.5	Disperse Orange 62
3	12.5	30,468	1.0	Impurity 2
Total	3,031,380	100.0		

Visualization

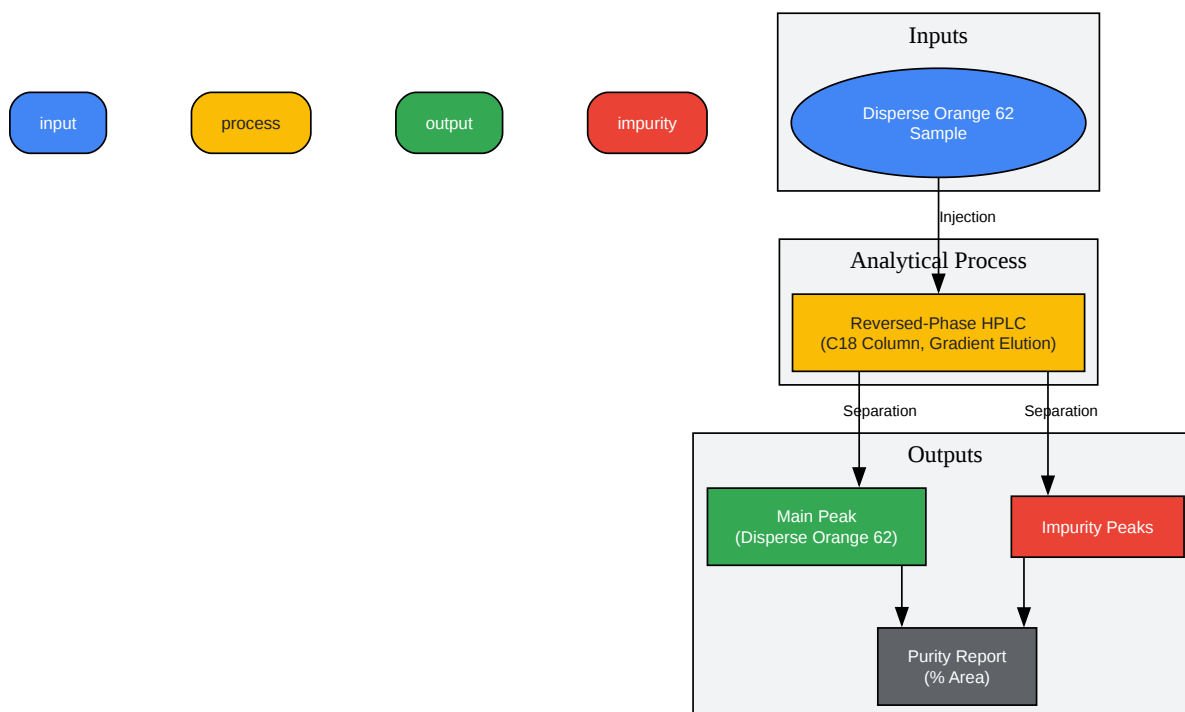
Experimental Workflow Diagram



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Caption: Workflow for HPLC purity assessment of **Disperse Orange 62**.

Signaling Pathway (Logical Relationship) Diagram



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References

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- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 3. Analyses of two azo dyes by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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